(R)-4-Benzyl-5,5-dimethyloxazolidin-2-one
Overview
Description
This would typically include the compound’s IUPAC name, its molecular formula, and its structure. The compound’s role or use in the scientific or industrial context would also be described.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, the type of reactions involved, and the conditions under which the synthesis is carried out.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and electronic structure, often determined using techniques such as X-ray crystallography or spectroscopic methods.Chemical Reactions Analysis
This section would detail the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This would include a discussion of the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity/basicity, reactivity, etc.).Safety And Hazards
This section would detail the safety precautions that need to be taken when handling the compound, its toxicity levels, and the risks it poses to human health and the environment.
Future Directions
This would involve a discussion of the potential future applications of the compound and areas of ongoing research.
For a specific compound like “®-4-Benzyl-5,5-dimethyloxazolidin-2-one”, you would need to consult the relevant scientific literature or databases to gather this information. Please note that not all compounds will have information available for all these categories, especially if they are not widely studied. If you have access to scientific databases or a library, they may be able to help you find more specific information. If you’re associated with a university, a librarian or your professor might also be able to assist you.
properties
IUPAC Name |
(4R)-4-benzyl-5,5-dimethyl-1,3-oxazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-12(2)10(13-11(14)15-12)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,13,14)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEGFEJKONZGOH-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(=O)O1)CC2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](NC(=O)O1)CC2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70459425 | |
Record name | (4R)-4-Benzyl-5,5-dimethyl-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70459425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-Benzyl-5,5-dimethyloxazolidin-2-one | |
CAS RN |
204851-73-0 | |
Record name | (4R)-4-Benzyl-5,5-dimethyl-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70459425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-(+)-4-Benzyl-5,5-dimethyl-2-oxazolidinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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